molecular formula C15H14O2S B12276788 Naphthalenylthioethyl acrylate

Naphthalenylthioethyl acrylate

Cat. No.: B12276788
M. Wt: 258.3 g/mol
InChI Key: TVQDRZGNLJFEQK-UHFFFAOYSA-N
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Description

Naphthalenylthioethyl acrylate, also known as 2-Propenoic acid 2-(2-naphthalenylthio)ethyl ester, is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of a naphthalene ring attached to an acrylate group via a thioether linkage. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalenylthioethyl acrylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthalenethiol with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure scalability and efficiency. The use of heterogeneous catalysts in a continuous flow reactor can enhance the yield and purity of the product . This method is advantageous for large-scale production due to its ability to maintain consistent reaction conditions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Naphthalenylthioethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of naphthalenylthioethyl acrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique mechanical and thermal properties due to the presence of the naphthalene ring and thioether linkage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalenylthioethyl acrylate is unique due to the combination of the naphthalene ring and thioether linkage, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in applications requiring specific thermal and chemical stability .

Properties

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2-naphthalen-2-ylsulfanylethyl prop-2-enoate

InChI

InChI=1S/C15H14O2S/c1-2-15(16)17-9-10-18-14-8-7-12-5-3-4-6-13(12)11-14/h2-8,11H,1,9-10H2

InChI Key

TVQDRZGNLJFEQK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCSC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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